5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502177
InChI: InChI=1S/C8H10N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17502177

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 5-(5-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C8H10N2O4/c1-4-2-3-5(13-4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)
Standard InChI Key KTWOQBBDKPSFRO-UHFFFAOYSA-N
Canonical SMILES CC1CCC(O1)C2=NC(=NO2)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereoelectronic Properties

The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a 3-methyloxolan-2-yl moiety. The oxolane ring adopts a puckered conformation, with the methyl group at position 3 introducing steric bulk that influences intermolecular interactions . Key structural identifiers include:

  • IUPAC Name: 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

  • SMILES: CC1CCOC1C2=NC(=NO2)C(=O)O

  • InChIKey: JLALYSOISZNWSX-UHFFFAOYSA-N

The carboxylic acid group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets, while the oxadiazole core contributes to π-π stacking interactions .

Table 1: Molecular Properties of Selected Oxadiazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-(3-Methyloxolan-2-yl)-oxadiazoleC₈H₁₀N₂O₄198.18Oxolane, carboxylic acid
5-(2-Methylfuran-3-yl)-oxadiazoleC₈H₆N₂O₄194.14Methylfuran, carboxylic acid
5-(5-Methyloxolan-3-yl)-oxadiazoleC₈H₁₀N₂O₄198.18Oxolane (alternate position)

Synthetic Methodologies

Cyclization and Functionalization Strategies

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between hydrazides and esters or nitriles. For 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, a two-step approach is employed:

  • Formation of Amidoxime: Reaction of a methyloxolan-containing nitrile with hydroxylamine yields an amidoxime intermediate .

  • O-Acylation and Cyclodehydration: The amidoxime undergoes O-acylation with a carboxylic acid derivative (e.g., acetyl chloride), followed by thermal cyclodehydration at 90°C in alkaline borate buffer (pH 9.5) to form the oxadiazole ring .

Microwave-assisted synthesis has been reported for analogous compounds, reducing reaction times from hours to minutes while maintaining yields of 70–92% .

Table 2: Comparison of Synthetic Conditions for Oxadiazoles

MethodTemperature (°C)TimeYield (%)Key Reagents
Conventional Heating902 hrs51–92Borate buffer, hydroxylamine
Microwave Irradiation12010 min85–95K₂CO₃, solvent-free

Biological Applications and Mechanisms

Enzyme Inhibition and Receptor Targeting

The carboxylic acid group in 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid enables strong binding to enzymatic active sites, particularly those rich in arginine or lysine residues. Studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a candidate for anti-inflammatory and neuroprotective therapies .

Antiproliferative Activity

In vitro assays against human cancer cell lines (e.g., MCF-7 breast adenocarcinoma) reveal moderate cytotoxicity (IC₅₀ = 18–45 μM), comparable to structurally related oxadiazoles . The methyloxolan moiety may enhance membrane permeability, as evidenced by increased bioavailability in pharmacokinetic models.

Comparative Pharmacological Profiles

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability, with a half-life of 6.2 hours at pH 7.4 versus 2.1 hours at pH 2.0, mimicking gastric conditions . Degradation primarily occurs via hydrolysis of the oxadiazole ring to form amide byproducts .

Future Directions and Optimization Challenges

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) could enhance oral absorption, with in vivo studies showing a 3.5-fold increase in plasma concentration .

Targeted Delivery Systems

Nanoparticle encapsulation using poly(lactic-co-glycolic acid) (PLGA) carriers has been proposed to mitigate rapid clearance and improve tumor-specific uptake.

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